molecular formula C9H6N2O B1625542 2-Oxoindoline-3-carbonitrile CAS No. 73859-65-1

2-Oxoindoline-3-carbonitrile

Cat. No. B1625542
CAS RN: 73859-65-1
M. Wt: 158.16 g/mol
InChI Key: ZSYAOBHXTLMRST-UHFFFAOYSA-N
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Description

2-Oxoindoline-3-carbonitrile is a chemical compound with the molecular formula C9H6N2O . It is a derivative of indole, a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of 2-Oxoindoline-3-carbonitrile and its derivatives has been explored in several studies. For instance, one study described the design and synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents . Another study demonstrated a palladium-catalyzed direct addition of arylboronic acids to unprotected 2-aminobenzonitriles, leading to a wide range of 2-aminobenzophenones .


Molecular Structure Analysis

The molecular structure of 2-Oxoindoline-3-carbonitrile has been analyzed using various spectroscopic techniques. For example, the 1H NMR spectra of related compounds showed a singlet at around 4.4–5.3 ppm, attributable to two protons of the methylene protons of N-alkylated compounds .


Chemical Reactions Analysis

Several chemical reactions involving 2-Oxoindoline-3-carbonitrile have been reported. One study described an electrochemically controlled dearomative 2,3-difunctionalization of indoles to synthesize oxoindoline derivatives . Another study reported a visible light-mediated aerobic oxidative hydroxylation of 3-substituted oxindoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Oxoindoline-3-carbonitrile can be inferred from its molecular structure. It has a molecular weight of 158.16 g/mol . More specific properties such as melting point, boiling point, and density were not found in the retrieved papers.

Scientific Research Applications

Synthetic Studies and Chemical Transformations

  • 2-Oxoindoline-3-carbonitrile undergoes base-assisted transformations, leading to unexpected reactions such as extrusions of 2-arylacetonitriles and 1,2-aryl shifts to afford 3-hydroxyindolin-2-ones, contributing to synthetic studies of complex organic compounds (Aksenov et al., 2022).
  • It is used in the one-pot synthesis of substituted 3-oxoisoindoline-1-carbonitrile derivatives, utilizing a Sc(OTf)3-catalyzed three-component Strecker/Lactamization cascade reaction, showcasing its utility in organic synthesis (Chen & Cai, 2016).
  • An efficient synthesis method for 3-oxoisoindolines from 2-carboxybenzaldehyde has been developed, emphasizing its versatility in generating various chemical structures (Nammalwar et al., 2015).

Photoreactions and Optical Properties

  • 2-Oxoindoline-3-carbonitrile is involved in photoreactions like a 1,3-carbalkoxy shift, indicative of its potential in photochemistry (Pfoertner et al., 1993).
  • It plays a role in the synthesis of photovoltaic materials, like 4H-pyrano[3,2-c]quinoline derivatives, showing its applications in the development of photodiodes and other optoelectronic devices (Zeyada et al., 2016).

Catalysis and Chemical Synthesis

  • In the field of catalysis, 2-Oxoindoline-3-carbonitrile is used in palladium-catalyzed direct addition reactions, contributing to the synthesis of compounds with anticancer activity (Chen et al., 2014).
  • Its derivatives are synthesized using sulfamic acid, highlighting its role in facilitating environmentally benign chemical reactions (Hu et al., 2013).

Advanced Applications in Medicinal Chemistry

  • It is involved in the synthesis of progesterone receptor modulators, which have potential applications in female healthcare, contraception, and treatment of breast cancers (Fensome et al., 2008).

Future Directions

The future directions for research on 2-Oxoindoline-3-carbonitrile could involve further exploration of its potential applications in medicine, particularly in cancer therapy . Additionally, the development of more efficient synthesis methods and the investigation of its physical and chemical properties could also be areas of future research.

properties

IUPAC Name

2-oxo-1,3-dihydroindole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-5-7-6-3-1-2-4-8(6)11-9(7)12/h1-4,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYAOBHXTLMRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547168
Record name 2-Oxo-2,3-dihydro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxoindoline-3-carbonitrile

CAS RN

73859-65-1
Record name 2-Oxo-2,3-dihydro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
X Chen, Z Li - Journal of Heterocyclic Chemistry, 2020 - Wiley Online Library
The effective hydrocyanation of 3‐(arylimino)indolin‐2‐ones with benzoyl cyanide under catalyst‐free condition at room temperature to synthesize 3‐cyano‐3‐arylamino‐2‐oxindoles is …
Number of citations: 2 onlinelibrary.wiley.com
M Shekouhy - Catalysis Science & Technology, 2012 - pubs.rsc.org
Sulfuric acid-modified polyethylene glycol 6000 (PEG-OSO3H) is used as an efficient Brönsted acid–surfactant combined and eco-friendly polymeric catalyst for one-pot three …
Number of citations: 54 pubs.rsc.org
H Li, SA Bonderoff, B Cheng… - The Journal of Organic …, 2014 - ACS Publications
… under reduced pressure, the residue was subjected to flash silica gel chromatography to furnish 153 mg (50% yield) of 3-((4-methylenehexyl)amino)-2-oxoindoline-3-carbonitrile as a …
Number of citations: 25 pubs.acs.org
TE Hurst, RM Gorman, P Drouhin… - … A European Journal, 2014 - Wiley Online Library
… 1,3-Dimethyl-2-oxoindoline-3-carbonitrile 16 c: reaction was conducted in mesitylene at 170 C for 3 h; pale yellow oil; R f =0.60 (EtOAc/petroleum ether, 1:1); 1 H NMR (400 MHz, CDCl …
M Shekouhy, A Moaddeli, A Khalafi-Nezhad - Research on Chemical …, 2016 - Springer
Fe 3 O 4 magnetic nanoparticle-supported BF 3 was prepared as a new magnetically separable Lewis acid catalyst and successfully used for the one-pot synthesis of α-aminonitriles. A …
Number of citations: 19 link.springer.com
H Li, B Cheng, N Boonnak, A Padwa - Tetrahedron, 2011 - Elsevier
A tandem carbonyl ylide/1,3-dipolar cycloaddition cascade of α-diazo indole-2,3-dione with several different dipolarophiles was investigated. The intermolecular Rh(II)-catalyzed …
Number of citations: 31 www.sciencedirect.com
T Cao, EC Linton, J Deitch, S Berritt… - The Journal of organic …, 2012 - ACS Publications
In this Article, a strategy to obtain highly enantioselective catalysts for the Claisen rearrangement of allyloxy- and propargyloxy-indoles is outlined. Ultimately, copper BOX and palladium …
Number of citations: 54 pubs.acs.org
S Mo, J Tu, J Xu - Russian Chemical Bulletin, 2016 - Springer
A chemospecific one-pot synthesis of easily isolable 2-acetoxyindole-3-carbonitriles was described. The intermediate 2-oxindole-3-carbonitriles successfully prepared from 2-cyano …
Number of citations: 3 link.springer.com
W Ren, QM Zuo, YN Niu, SD Yang - Organic letters, 2019 - ACS Publications
… (15) Thus, when ethyl 2-but-ynoate (1r) was used as the substrate, the allylation reaction with 1-methyl-2-oxoindoline-3-carbonitrile (2n) could proceed smoothly and produce the …
Number of citations: 9 pubs.acs.org
J Lv, D Zhang-Negrerie, J Deng, Y Du… - The Journal of Organic …, 2014 - ACS Publications
The series of 3-monofunctionalized 2-oxindoles 2 were conveniently synthesized from reactions between anilide 1 and phenyliodine(III) diacetate (PIDA) through hypervalent iodine …
Number of citations: 43 pubs.acs.org

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